2-(Chlorodifluoromethyl)-1,3-benzoxazole
Overview
Description
2-(Chlorodifluoromethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the chlorodifluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodifluoromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chlorodifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorodifluoromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding amine derivative, while oxidation can produce oxides or other oxidized forms .
Scientific Research Applications
2-(Chlorodifluoromethyl)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1,3-benzoxazole: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
2-(Chloromethyl)-1,3-benzoxazole: Contains a chloromethyl group instead of a chlorodifluoromethyl group.
2-(Difluoromethyl)-1,3-benzoxazole: Contains a difluoromethyl group instead of a chlorodifluoromethyl group.
Uniqueness
2-(Chlorodifluoromethyl)-1,3-benzoxazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-[chloro(difluoro)methyl]-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSGLHULXBUSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.